2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine 2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
Brand Name: Vulcanchem
CAS No.: 30101-69-0
VCID: VC20315990
InChI: InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13)
SMILES:
Molecular Formula: C9H7N7
Molecular Weight: 213.20 g/mol

2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine

CAS No.: 30101-69-0

Cat. No.: VC20315990

Molecular Formula: C9H7N7

Molecular Weight: 213.20 g/mol

* For research use only. Not for human or veterinary use.

2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine - 30101-69-0

Specification

CAS No. 30101-69-0
Molecular Formula C9H7N7
Molecular Weight 213.20 g/mol
IUPAC Name 4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine
Standard InChI InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13)
Standard InChI Key SQHXGGDVQLMCIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N

Introduction

Structural Characteristics and Nomenclature

Core Framework and Bonding

The compound features a tricyclic system where a 1,3,5-triazine ring is fused to a 1,2,3-benzotriazine moiety at the 1,2-c position. The triazine ring contributes three nitrogen atoms, while the benzotriazine component adds a benzene ring fused to a triazine, creating a planar, conjugated system. The diimine groups at positions 2 and 4 introduce additional nitrogen-based reactivity, with tautomeric potential between imine and amine forms influencing electronic properties .

Synthesis and Preparation Methods

Cyclocondensation Strategies

The primary route involves cyclocondensation of azido-isocyanide precursors under basic conditions. For example, 1-azido-2-[isocyano(p-tosyl)methyl]benzenes undergo intramolecular heterocyclization in polar solvents (e.g., DMF or THF) with alkoxide bases, yielding triazino-benzotriazine frameworks in 54–93% yields . Substituents on the aryl ring (e.g., halogens, CF3_3) are introduced via modified aldehydes in initial steps, enabling structural diversification .

Ring Expansion and Rearrangement

Base-mediated ring expansion of imidazo-thiazolotriazine precursors, as demonstrated in imidazo[4,5-e] thiazino[2,3-c] triazine synthesis, offers an alternative pathway. Treatment with KOH in methanol triggers thiazole ring expansion and skeletal rearrangement, forming the triazino-benzotriazine core .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The diimine groups participate in nucleophilic substitutions. For instance, reaction with acyl chlorides or isothiocyanates generates thioamide or selenourea derivatives, as seen in analogous 1,3,5-triazepines . These reactions typically proceed in acetone or acetonitrile at ambient temperatures .

Thermal Decomposition

Thermolysis studies on 1,2,3-benzotriazin-4(3H)-one analogs reveal ring contraction to quinazolinones or expansion to fused systems . While unreported for this compound, similar behavior is anticipated, with potential formation of triazafluoranthenones or imidazo-fused products under pyrolysis .

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